In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate
Executive Summary
Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate (CAS 1354706-39-0) [1] is a highly functionalized, electron-deficient acetylenic ester. Featuring a rigid pyrazole core coupled with an activated internal alkyne, it serves as a privileged building block in modern medicinal chemistry. This molecule is frequently deployed in the synthesis of complex heterocyclic scaffolds, particularly in the development of highly selective kinase inhibitors targeting PI3Kδ[3] and HPK1 [4]. This whitepaper provides an authoritative breakdown of its exact mass characteristics, structural causality in drug design, and self-validating experimental protocols for its characterization and synthetic application.
Core Physicochemical Properties & Exact Mass Deconstruction
To ensure precision in high-resolution analytical workflows, the exact mass must be derived from the monoisotopic masses of its constituent elements. The molecule possesses the chemical formula C₁₀H₁₂N₂O₂ .
Deconstructing the Monoisotopic Exact Mass:
-
Carbon (¹²C): 10 × 12.000000 = 120.000000 Da
-
Hydrogen (¹H): 12 × 1.007825 = 12.093900 Da
-
Nitrogen (¹⁴N): 2 × 14.003074 = 28.006148 Da
-
Oxygen (¹⁶O): 2 × 15.994915 = 31.989830 Da
-
Total Exact Mass: 192.089878 Da
In positive electrospray ionization (ESI+), the basic pyrazole nitrogen readily accepts a proton. Factoring in the mass of a proton (1.007276 Da), the theoretical target for mass spectrometry is m/z 193.0972 .
Quantitative Data Summary
| Property | Value | Causality / Analytical Relevance |
| Chemical Formula | C₁₀H₁₂N₂O₂ | Determines elemental composition and isotopic distribution. |
| Molecular Weight | 192.218 g/mol | Utilized for stoichiometric calculations in bulk synthesis [2]. |
| Monoisotopic Exact Mass | 192.0899 Da | Critical for HRMS identification and distinguishing isobaric species. |
| [M+H]⁺ Ion Mass | 193.0972 Da | Primary target m/z for ESI+ mass spectrometry workflows. |
| CAS Registry Number | 1354706-39-0 | Unique identifier for commercial procurement and database cross-referencing. |
Structural Analysis & Causality in Drug Design
The architecture of Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate is engineered for specific synthetic and biological outcomes:
-
The Pyrazole Core: The 1-ethyl-5-methyl substitution provides a precisely tuned lipophilic patch that enhances membrane permeability. More importantly, the unsubstituted pyrazole nitrogen acts as a critical hydrogen-bond acceptor, a feature heavily exploited to anchor inhibitors within the ATP-binding hinge region of kinases [3].
-
The Propiolate Moiety: Unlike terminal alkynes, this internal alkyne is conjugated with an electron-withdrawing methyl ester. This polarization transforms the alkyne into an excellent Michael acceptor and a highly reactive dienophile/dipolarophile, enabling regioselective cycloadditions that build three-dimensional complexity.
Analytical Characterization: HRMS Protocol
To definitively confirm the identity of the compound and rule out isobaric impurities, High-Resolution Mass Spectrometry (HRMS) is required.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ state prior to aerosolization.
-
Ionization: Introduce the sample via direct infusion into an ESI source operating in positive mode (Capillary voltage: 3.0 kV, Desolvation temp: 250°C).
-
Mass Analysis: Acquire data using an Orbitrap mass analyzer set to a resolution of ≥100,000 at m/z 200. Causality: Ultra-high resolution is mandatory to separate the target mass from background matrix interferences that share nominal masses.
-
Data Processing: Extract the ion chromatogram for m/z 193.0972.
Self-Validation Mechanism: This protocol integrates a dual-validation system. First, an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) is continuously infused to correct instrumental drift, ensuring mass accuracy remains strictly < 2 ppm. Second, the theoretical isotopic pattern (specifically the M+1 peak at 194.1005 Da resulting from ¹³C natural abundance) is computationally overlaid with the empirical spectrum. A match score > 95% confirms the elemental composition.
Experimental workflow for HRMS validation of exact mass.
Synthetic Workflows: Ruthenium-Catalyzed Cycloaddition
Because the alkyne is internal, standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ineffective. Instead, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) must be employed to construct fully substituted 1,2,3-triazoles, which are highly valued in kinase inhibitor libraries.
Step-by-Step Methodology
-
Reagent Preparation: In an oven-dried Schlenk flask under argon, combine Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate (1.0 eq) and an organic azide (1.2 eq) in anhydrous 1,4-dioxane.
-
Catalytic Activation: Add the Ruthenium catalyst, CpRuCl(PPh₃)₂ (5 mol%). Causality: The pentamethylcyclopentadienyl (Cp) ligand provides the necessary steric bulk and electron density to facilitate the oxidative coupling of the internal alkyne and azide, a step Copper cannot perform.
-
Reaction Execution: Heat the mixture to 80°C for 12 hours. The electron-withdrawing ester group polarizes the alkyne, accelerating the nucleophilic attack of the azide and dictating the regioselectivity (favoring the 1,5-disubstituted orientation relative to the ester).
-
Quenching & Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).
Self-Validation Mechanism: The reaction's progress is continuously monitored via LC-MS. The disappearance of the propiolate starting material (m/z 193.0972) and the emergence of the product mass provide real-time kinetic data. Post-purification, the regiochemistry is strictly validated via NOESY NMR; spatial cross-peaks between the ester methyl protons and the azide-derived substituent protons confirm the precise 3D architecture of the synthesized scaffold.
PI3Kδ signaling pathway and targeted inhibition mechanism.
References
- Title: Purine inhibitors of human phosphatidylinositol 3-kinase delta (US20150353552A1)
- Title: Pyrido[3,2-d]pyrimidines as hpk1 inhibitors (WO2023201185A1)
